
4-Methyltetradecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyltetradecanal is an organic compound belonging to the class of aldehydes. It is a fatty aldehyde with a molecular formula of C15H30O. This compound is characterized by a long hydrocarbon chain with a methyl group attached to the fourth carbon and an aldehyde group at the terminal carbon. It is known for its applications in various fields, including chemistry, biology, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methyltetradecanal can be synthesized through several methods. One common approach involves the oxidation of 4-methyltetradecanol using oxidizing agents such as pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4). The reaction typically occurs under mild conditions to prevent over-oxidation to the corresponding carboxylic acid.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 4-methyltetradecene. This process involves the addition of a formyl group (CHO) to the double bond of the alkene in the presence of a catalyst, such as rhodium or cobalt complexes. The reaction is carried out under high pressure and temperature to achieve high yields.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Methyltetradecanal undergoes various chemical reactions, including:
Oxidation: It can be oxidized to 4-methyltetradecanoic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to 4-methyltetradecanol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The aldehyde group can participate in nucleophilic substitution reactions, forming imines or oximes when reacted with amines or hydroxylamine, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Amines, hydroxylamine
Major Products Formed:
Oxidation: 4-Methyltetradecanoic acid
Reduction: 4-Methyltetradecanol
Substitution: Imines, oximes
Applications De Recherche Scientifique
4-Methyltetradecanal has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a model compound for studying the metabolism of fatty aldehydes and their role in biological systems.
Medicine: Research has explored its potential as a biomarker for certain diseases and its role in the biosynthesis of bioactive molecules.
Industry: It is utilized in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 4-Methyltetradecanal involves its interaction with specific molecular targets and pathways. As an aldehyde, it can form Schiff bases with primary amines, leading to the formation of imines. This reactivity is crucial in various biochemical processes, including enzyme catalysis and signal transduction. Additionally, its hydrophobic nature allows it to interact with lipid membranes, influencing membrane fluidity and function.
Comparaison Avec Des Composés Similaires
4-Methyltetradecanal can be compared with other similar compounds, such as:
Tetradecanal: Lacks the methyl group at the fourth carbon, making it less hydrophobic and slightly different in reactivity.
13-Methyltetradecanal: Has a methyl group at the thirteenth carbon, resulting in different physical properties and reactivity.
4-Methyltetradecanoic acid: The oxidized form of this compound, which has different chemical properties and applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct physical and chemical properties, making it valuable for various applications in research and industry.
Propriétés
Numéro CAS |
647024-99-5 |
|---|---|
Formule moléculaire |
C15H30O |
Poids moléculaire |
226.40 g/mol |
Nom IUPAC |
4-methyltetradecanal |
InChI |
InChI=1S/C15H30O/c1-3-4-5-6-7-8-9-10-12-15(2)13-11-14-16/h14-15H,3-13H2,1-2H3 |
Clé InChI |
DPZVBJJMCKLHGL-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)CCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[(2,6-Dichlorophenyl)methoxy]-N-(1-phenylethyl)pyrazin-2-amine](/img/structure/B12595124.png)
![3-(Dodecyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12595127.png)
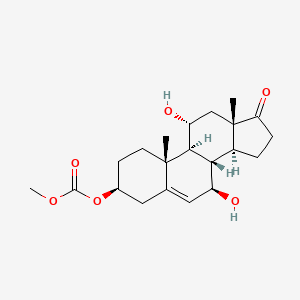
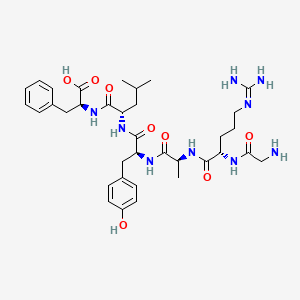
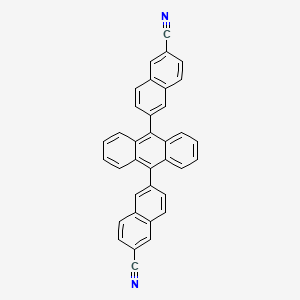

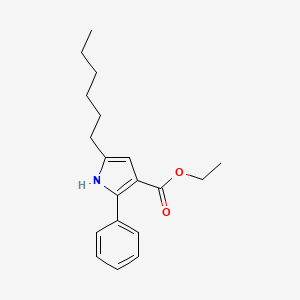
![1-{[2-(1H-Indol-3-yl)ethyl]amino}-3-(4-methoxyphenoxy)propan-2-ol](/img/structure/B12595164.png)
![2-{[Hydroxy(3-phenylpropoxy)phosphoryl]methyl}pentanedioic acid](/img/structure/B12595168.png)
![Propanoic acid, 3-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]-, butyl ester](/img/structure/B12595171.png)
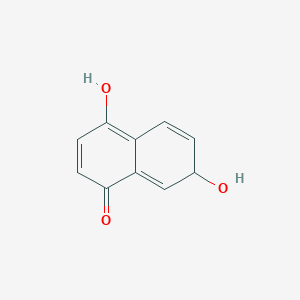

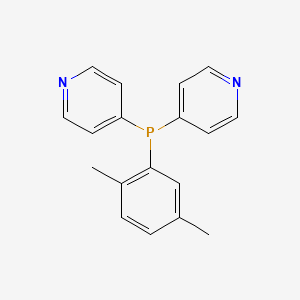
![Quinoline, 2-chloro-3-[3-(4-chlorophenyl)-5-isoxazolyl]-7-methyl-](/img/structure/B12595205.png)
